molecular formula C15H15N3O5S B11058769 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11058769
M. Wt: 349.4 g/mol
InChI Key: LOEFBSZILBCOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one is a complex heterocyclic compound that features a unique combination of benzodioxole, pyrazole, and thiazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzodioxole ring: This can be achieved by reacting 3,4-dimethoxyphenol with formaldehyde under acidic conditions to form 4,7-dimethoxy-1,3-benzodioxole.

    Synthesis of the pyrazole ring: The benzodioxole derivative is then reacted with hydrazine hydrate to form the corresponding pyrazole derivative.

    Formation of the thiazepine ring: The final step involves the cyclization of the pyrazole derivative with a suitable thioamide under basic conditions to form the thiazepine ring, resulting in the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one can be compared with other similar compounds, such as:

    6,7-dimethoxy-3,4-dihydroisoquinoline: This compound shares the dimethoxybenzodioxole moiety but differs in the heterocyclic ring structure.

    1,3-benzodioxole-5-acetamide: This compound contains the benzodioxole ring but has different substituents and a different overall structure.

    6,7-dimethoxy-4-nitro-3-(6-nitro-1,3-benzodioxol-5-yl)quinoline: This compound also contains the dimethoxybenzodioxole moiety but has a quinoline ring instead of the pyrazole and thiazepine rings.

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C15H15N3O5S

Molecular Weight

349.4 g/mol

IUPAC Name

4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C15H15N3O5S/c1-20-9-3-7(11(21-2)13-12(9)22-6-23-13)14-8-4-16-18-15(8)17-10(19)5-24-14/h3-4,14H,5-6H2,1-2H3,(H2,16,17,18,19)

InChI Key

LOEFBSZILBCOPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3C4=C(NC(=O)CS3)NN=C4)OC)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.